3,7-Bis(methylamino)phenothiazin-5-ium
Description
Structure
3D Structure
Properties
CAS No. |
39093-22-6 |
|---|---|
Molecular Formula |
C14H14N3S+ |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
N-methyl-7-methyliminophenothiazin-10-ium-3-amine |
InChI |
InChI=1S/C14H13N3S/c1-15-9-3-5-11-13(7-9)18-14-8-10(16-2)4-6-12(14)17-11/h3-8,15H,1-2H3/p+1 |
InChI Key |
CBMYMLSSMNRUNH-UHFFFAOYSA-O |
Canonical SMILES |
CNC1=CC2=C(C=C1)[NH+]=C3C=CC(=NC)C=C3S2 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 3,7 Bis Methylamino Phenothiazin 5 Ium Electronic and Optical Properties
Quantum Chemical Approaches for Electronic Structure Elucidation
Quantum chemical methods are powerful tools for understanding the fundamental electronic structure of molecules, which in turn governs their optical and photophysical behavior. For complex π-conjugated systems like 3,7-Bis(methylamino)phenothiazin-5-ium, these theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
Time-Dependent Density Functional Theory (TDDFT) Applications for Optical Excitations
Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra. researchgate.net In the context of this compound (Azure B), TDDFT has been employed to elucidate the nature of its optical excitations.
Theoretical studies on Azure B have utilized TDDFT to calculate its vibronic absorption spectrum in an aqueous solution. researchgate.netacs.org The primary absorption band observed in the visible region for Azure B is attributed to a π → π* electronic transition. researchgate.net This transition is characteristic of many organic dyes and is responsible for their vibrant colors.
The shoulder peak often observed in the absorption spectrum of Azure B has been a subject of investigation. Computational analyses suggest that this shoulder has a vibronic origin, meaning it arises from the coupling of electronic transitions with molecular vibrations. researchgate.netacs.org Specifically, the presence and intensity of this shoulder are determined by the location of higher vibronic transition bands relative to the main 0-0 electronic transition (the transition from the ground vibrational state of the ground electronic state to the ground vibrational state of the excited electronic state). researchgate.netacs.org
Photoexcitation, as modeled by TDDFT, leads to an increase in the dipole moment of the Azure B molecule. researchgate.netacs.org Furthermore, these calculations have indicated an insignificant photoinduced electron transfer within the central ring of the dye's chromophore upon excitation. researchgate.netacs.org
Below is a representative table of TDDFT calculated electronic transitions for a related phenothiazinium dye, which illustrates the type of data obtained from such calculations.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contributions |
| S₀ → S₁ | 2.15 | 0.85 | HOMO → LUMO (98%) |
| S₀ → S₂ | 2.58 | 0.12 | HOMO-1 → LUMO (95%) |
| S₀ → S₃ | 2.90 | 0.05 | HOMO → LUMO+1 (92%) |
Note: This table is illustrative and based on typical TDDFT results for phenothiazinium dyes. Specific values for this compound may vary.
Methodological Considerations and Limitations in Computational Modeling of π-Conjugated Systems
The accuracy of TDDFT calculations for π-conjugated systems like phenothiazinium dyes is highly dependent on the choice of the exchange-correlation functional and the basis set. Research on Azure B has involved the analysis of various hybrid functionals. researchgate.netacs.org
A significant challenge in the computational modeling of cyanine-like dyes, a class to which phenothiazinium dyes are related, is the "cyanine failure" of many common TDDFT functionals. researchgate.netacs.org This issue often leads to an underestimation of the excitation energies. However, studies on Azure B have shown that by selecting appropriate functionals, such as the X3LYP functional, and a suitable solvent model, good agreement with experimental data can be achieved. researchgate.netacs.org More recent developments in functional design have also shown promise in overcoming these limitations for cyanine (B1664457) dyes. acs.org
The choice of basis set is also crucial. For Azure B, the 6-31++G(d,p) basis set has been used, which includes diffuse and polarization functions to accurately describe the electron distribution, especially in the excited states. researchgate.netacs.org
Simulation of Environmental Effects on Spectroscopic Characteristics
The surrounding environment, particularly the solvent, can significantly influence the spectroscopic properties of a dye molecule. Computational models are essential for dissecting these complex interactions.
Molecular Dynamics and Explicit Solute Polarization in Solvated Systems
To accurately model the effect of a solvent on the spectroscopic characteristics of this compound, both implicit and explicit solvent models can be employed.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like IEFPCM and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netacs.org Studies on Azure B have indicated that the IEFPCM model can lead to underestimated maximum absorption wavelengths (λmax), a manifestation of the aforementioned "cyanine failure". researchgate.netacs.org In contrast, the SMD model has been shown to provide results in better agreement with experimental observations for this dye. researchgate.netacs.org
MD simulations with explicit solvent molecules provide a dynamic picture of the solvation shell around the dye. The development of accurate force fields, which define the potential energy of the system, is critical for these simulations. These force fields consist of parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions that are optimized to reproduce experimental or high-level quantum mechanical data.
Derivation of Structure-Property Relationships from Theoretical Data
A key goal of computational studies is to establish clear relationships between the molecular structure of a compound and its observed properties. For this compound and its analogs, theoretical data provides valuable insights into these structure-property relationships.
The electronic properties of phenothiazinium dyes are sensitive to the nature and position of substituent groups. The methylamino groups at the 3 and 7 positions of Azure B act as electron-donating groups, which significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the energy of the π → π* transition.
Theoretical calculations allow for the visualization of the HOMO and LUMO. In phenothiazinium dyes, the HOMO is typically localized on the electron-donating amino groups and the phenothiazine (B1677639) ring system, while the LUMO is distributed across the aromatic core. The energy gap between the HOMO and LUMO is directly related to the absorption wavelength.
By systematically modifying the structure of the dye in silico (e.g., by changing the alkyl groups on the nitrogen atoms) and calculating the resulting changes in the electronic and optical properties, a rational design of new dyes with tailored characteristics can be achieved. For instance, increasing the electron-donating ability of the substituents at the 3 and 7 positions generally leads to a smaller HOMO-LUMO gap and a redshift in the absorption spectrum.
Photophysical Phenomena of 3,7 Bis Methylamino Phenothiazin 5 Ium and Analogue Cations
Electronic Excited States and Deactivation Pathways
The photophysical behavior of 3,7-Bis(methylamino)phenothiazin-5-ium and its analogues begins with the absorption of a photon, which elevates the molecule from its ground state (S₀) to an electronically excited singlet state (S₁ or higher, Sₙ). This process typically populates the S₁ state, characterized by a π-π* transition, which is responsible for the intense color of these dyes. uws.ac.uk Once in the excited singlet state, the molecule must dissipate its excess energy and return to the ground state through several competing deactivation pathways.
The primary deactivation pathways for the S₁ state are:
Fluorescence: The molecule can return to the ground state by emitting a photon. This radiative process is typically characterized by a nanosecond lifetime. nih.gov
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process releases energy as heat.
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most notably from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). uws.ac.uknih.gov
The formation of the triplet state is a crucial step in the photosensitizing activity of phenothiazinium dyes. uws.ac.uk The T₁ state is longer-lived than the S₁ state (on the microsecond scale), which increases the probability of bimolecular reactions. nih.gov The primary deactivation pathway for the T₁ state in the presence of molecular oxygen is energy transfer, which leads to the formation of singlet oxygen. nih.gov This photophysical sequence is the foundation of the Type II photochemical mechanism, which is dominant for phenothiazinium photosensitizers. nih.gov
Fluorescence Quantum Yields and Emission Characteristics of Aminophenothiazin-5-ium Compounds
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For aminophenothiazin-5-ium compounds, this value is highly sensitive to the molecular environment and structure. Generally, these dyes exhibit moderate to low fluorescence quantum yields because the efficient intersystem crossing to the triplet state is a competing deactivation pathway. researchgate.net
The emission characteristics are strongly influenced by the solvent. In polar solvents, a stabilization of the more polar excited state can lead to a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism. scispace.commdpi.com However, in highly polar protic solvents like water, the fluorescence quantum yield often decreases significantly. mdpi.com This quenching is partly attributed to aggregation and interactions with the solvent molecules.
Substituents on the phenothiazinium core also play a critical role. Electron-donating groups, such as the amino groups at the 3 and 7 positions, are essential for the observed fluorescence. Altering the alkyl groups on these amines can tune the emission wavelength and quantum yield. For instance, increasing the size of the alkyl groups can lead to a slight red-shift in emission. uws.ac.uk
| Compound | Substituents | Solvent | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Methylene Blue | 3,7-bis(dimethylamino) | Ethanol | ~680 | ~0.03 |
| Azure A | 3-amino-7-(dimethylamino) | Water | ~633 | ~0.01 |
| Azure B | 3-(methylamino)-7-(dimethylamino) | Water | ~648 | ~0.02 |
| Toluidine Blue O | 3-amino-7-(dimethylamino)-2-methyl | Ethanol | ~655 | ~0.02 |
Singlet Oxygen Generation Efficiency and Mechanistic Insights for Phenothiazin-5-ium Derivatives
Phenothiazin-5-ium derivatives are well-regarded for their ability to act as photosensitizers, generating highly reactive singlet oxygen (¹O₂) upon irradiation with light in the presence of oxygen. wikipedia.org This process is the cornerstone of their use in photodynamic applications. The generation of singlet oxygen occurs predominantly through a Type II energy transfer mechanism. nih.gov
The mechanism proceeds as follows:
The ground state photosensitizer (PS) absorbs a photon and is promoted to its excited singlet state (¹PS*).
Through intersystem crossing, the ¹PS* transitions to the more stable, long-lived excited triplet state (³PS*). mdpi.com
The ³PS* then interacts with ground-state molecular oxygen (³O₂), which is naturally in a triplet state.
Through triplet-triplet annihilation, energy is transferred from the photosensitizer to oxygen, returning the PS to its ground state and exciting oxygen to its highly reactive singlet state (¹O₂). mdpi.commdpi.com
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. nih.gov For Methylene Blue, a prototypical phenothiazinium dye, the ΦΔ is approximately 0.5 in many organic solvents. scispace.com This efficiency can be influenced by substituents; for example, methylation of the chromophore or the introduction of heavy atoms like bromine can sometimes increase the rate of intersystem crossing, thereby enhancing the singlet oxygen quantum yield. researchgate.netnih.gov However, aggregation significantly reduces this efficiency. rsc.org
| Compound | Substituents | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|---|
| Methylene Blue | 3,7-bis(dimethylamino) | Methanol (B129727) | 0.52 |
| Toluidine Blue O | 3-amino-7-(dimethylamino)-2-methyl | Methanol | 0.45 |
| Azure B | 3-(methylamino)-7-(dimethylamino) | Methanol | 0.48 |
| Monobrominated Azure B | (Br substituent) | Methanol | 0.65 |
Aggregation Behavior and Self-Assembly of Phenothiazin-5-ium Cations in Solution
The planar aromatic structure and cationic charge of phenothiazin-5-ium dyes promote their self-assembly, or aggregation, in solution, particularly in aqueous media. atto-tec.com This behavior is primarily driven by hydrophobic interactions and van der Waals forces between the dye molecules. atto-tec.com Aggregation significantly alters the photophysical properties of the dyes, often leading to a decrease in both fluorescence and singlet oxygen generation efficiency. rsc.orgresearchgate.net The most common form of aggregation for these dyes is the formation of dimers and higher-order H-aggregates (hypsochromic), characterized by a face-to-face stacking arrangement. nih.gov This leads to a blue-shift in the absorption spectrum. atto-tec.com Less commonly, J-aggregates (bathochromic) with an edge-to-edge arrangement may form. atto-tec.com
Influence of Concentration and Solvent Dielectric Constant on Aggregation
The extent of aggregation is strongly dependent on the dye concentration. nih.gov At low concentrations, the dye exists predominantly as a monomer. As the concentration increases, the equilibrium shifts towards the formation of dimers and larger aggregates. nih.gov This transition can be readily observed using UV-Vis spectroscopy, where the monomer absorption band (e.g., ~664 nm for Methylene Blue) decreases in intensity while a new, blue-shifted band corresponding to the H-dimer (~610 nm) appears. nih.gov
The solvent's dielectric constant also plays a crucial role. Solvents with a high dielectric constant and high polarity, such as water, promote aggregation by enhancing hydrophobic interactions as the dye molecules seek to minimize their contact with the hydrophilic solvent. atto-tec.com Conversely, in organic solvents with lower dielectric constants, such as ethanol or methanol, the dye molecules are better solvated and aggregation is significantly reduced or absent. mdpi.com
Impact of Substituents on Aggregation Tendencies
The tendency of phenothiazin-5-ium cations to aggregate can be modulated by the nature of their substituents.
Steric Hindrance: Introducing bulky substituents on the phenothiazinium core or on the amino groups can sterically hinder the close face-to-face stacking required for H-aggregate formation. For example, replacing the methyl groups in Methylene Blue with larger alkyl groups can reduce the aggregation tendency. uws.ac.uk Similarly, bulky arylamine substituents at the 3 and 7 positions have been shown to inhibit aggregation. nih.gov
Electrostatic Repulsion: The introduction of charged groups can prevent aggregation. For instance, attaching sulfonate groups to the molecule results in electrostatic repulsion between the dye cations, effectively preventing dimerization even in aqueous solutions. nih.gov
Solvent and Substituent Effects on Photophysical Parameters of Aminophenothiazin-5-ium Systems
The photophysical parameters of aminophenothiazin-5-ium systems are not intrinsic properties but are highly tunable through the variation of solvents and chemical substituents. nih.govresearchgate.net These external and internal factors can profoundly modify the absorption and emission wavelengths, quantum yields, and aggregation behavior.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the energy levels of the ground and excited states. scispace.com Generally, increasing solvent polarity stabilizes the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption and emission spectra. researchgate.net However, as noted, polar protic solvents can also quench fluorescence and promote aggregation, which complicates the spectral output. mdpi.com
Substituent Effects: Modifying the chemical structure of the phenothiazinium core is a powerful strategy for tuning its photophysical properties.
Electronic Effects: The nature of the amino groups at the 3 and 7 positions is critical. Increasing the electron-donating ability of these groups (e.g., by increasing alkyl chain length) generally shifts the absorption maximum to longer wavelengths (a bathochromic shift). uws.ac.uk
Heavy Atom Effect: The introduction of heavy atoms like bromine or iodine can enhance the rate of intersystem crossing (S₁ → T₁), which typically leads to a decrease in fluorescence quantum yield (Φf) but an increase in the singlet oxygen quantum yield (ΦΔ). researchgate.net
Lipophilicity: Altering substituents also changes the molecule's lipophilicity, which affects its interaction with different solvents and biological microenvironments, indirectly influencing its photophysical behavior. researchgate.net
| Factor | Change | Effect on λmax (Absorption) | Effect on Φf (Fluorescence) | Effect on ΦΔ (Singlet Oxygen) | Effect on Aggregation |
|---|---|---|---|---|---|
| Solvent Polarity | Increasing | Red-shift (Bathochromic) | Generally Decreases | Variable, often decreases in water | Increases (in aqueous media) |
| Substituent | Increased e⁻-donating ability | Red-shift (Bathochromic) | Variable | Variable | Variable |
| Substituent | Increased steric bulk | Minor shift | May Increase | May Increase (by preventing quenching) | Decreases |
| Substituent | Introduction of heavy atoms | Minor shift | Decreases | Increases | Variable |
Environmental Degradation and Remediation Strategies for Phenothiazin 5 Ium Dyes
Advanced Oxidation Processes (AOPs) for the Degradation of Aminophenothiazin-5-ium Compounds
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). With an oxidation potential of +2.8 V, the hydroxyl radical is a powerful, non-selective oxidizing agent capable of degrading a wide range of organic pollutants, including aminophenothiazin-5-ium dyes.
Ozonation involves the application of ozone (O₃), a strong oxidant, to degrade organic compounds. The degradation can occur through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition, particularly at alkaline pH. While direct ozonation can be effective, the combination of ozone with hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation significantly enhances the generation of hydroxyl radicals, leading to more efficient and rapid degradation of pollutants. nih.govmdpi.com For instance, the O₃/H₂O₂ process increases the yield of •OH, while O₃/UV processes utilize photolysis to generate additional radicals. mdpi.com
Studies on sulfadiazine, another complex organic pollutant, have shown that combined systems like O₃/Persulfate (PMS) can be significantly more effective than ozonation alone, reducing the time required for complete degradation. mdpi.com The efficiency of these processes is highly dependent on the pH of the solution, as it influences the stability of ozone and the dominant reaction pathway. mdpi.com For example, in the degradation of sulfadiazine, the O₃/PMS system showed the highest efficiency at a pH of 9. mdpi.com While specific data for 3,7-Bis(methylamino)phenothiazin-5-ium is limited, the principles derived from the degradation of other complex organic molecules suggest that these ozonation-based AOPs would be effective. The process generally transforms the parent compounds into various transformation products (TPs), which may require further treatment for complete mineralization. nih.gov
The Fenton reaction utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) salt to generate hydroxyl radicals. The reaction is initiated by the oxidation of Fe²⁺ to Fe³⁺, which decomposes H₂O₂ into a hydroxyl radical and a hydroxide (B78521) ion.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The efficiency of the Fenton process can be dramatically increased by incorporating UV or visible light, a process known as photo-Fenton. nih.gov Light irradiation facilitates the photoreduction of Fe³⁺ back to Fe²⁺, regenerating the catalyst and producing additional hydroxyl radicals, thereby accelerating the degradation rate. nih.gov
The photo-Fenton process has proven highly effective for the degradation of Methylene Blue (3,7-bis(dimethylamino)phenothiazin-5-ium chloride), a closely related aminophenothiazin-5-ium compound. In one study, a photo-Fenton-like system using a WO₃-loaded porous carbon nitride nanosheet catalyst achieved 98% degradation of Methylene Blue within 30 minutes under visible light. mdpi.com The efficiency of Fenton and photo-Fenton reactions is influenced by several factors, including the concentrations of iron and H₂O₂, and the pH of the solution. mdpi.com There is an optimal concentration for both reagents, beyond which the degradation rate may decrease due to scavenging effects of excess H₂O₂ or iron. nih.govmdpi.com For many organic compounds, the optimal pH for the classical Fenton process is around 2.8 to 3.5. nih.gov
Beyond ozone and Fenton-based systems, other AOPs are effective for the mineralization of organic contaminants. These include processes that generate sulfate (B86663) radicals (SO₄•⁻), which have a high redox potential and can also effectively degrade pollutants. Persulfate (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to produce sulfate radicals. The combination of ozone with persulfate has been shown to create a synergistic effect, enhancing the degradation efficiency of antibiotics like sulfadiazine. mdpi.com
Sonolysis, the application of ultrasound, is another method that generates radicals. The process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of water molecules into hydrogen atoms and hydroxyl radicals. Sonophotocatalysis, which combines ultrasound with photocatalysis, can further enhance degradation rates by deaggregating the photocatalyst particles and increasing the formation of reactive species. scispace.com
Photocatalytic Degradation of Phenothiazin-5-ium Dyes
Heterogeneous photocatalysis is an AOP that utilizes a semiconductor material as a photocatalyst. When the semiconductor is irradiated with light of sufficient energy (equal to or greater than its band gap), an electron is excited from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). These charge carriers can then migrate to the catalyst surface and initiate redox reactions that produce reactive oxygen species, such as hydroxyl radicals and superoxide (B77818) anion radicals (O₂•⁻), which in turn degrade the adsorbed dye molecules. wiserpub.comresearchgate.net
A variety of semiconductor materials have been investigated for the photocatalytic degradation of phenothiazin-5-ium dyes.
Titanium Dioxide (TiO₂): TiO₂ is the most widely used photocatalyst due to its high photoreactivity, chemical stability, low cost, and non-toxicity. scispace.commdpi.com It has been successfully used to degrade Azure A, a related phenothiazine (B1677639) dye. tsijournals.com The efficiency of TiO₂ can be attributed to its large surface area and a slow recombination rate of the electron-hole pair. scispace.com
Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a band gap similar to TiO₂. mdpi.com It has been employed for the degradation of Methylene Blue and other dyes. jacsdirectory.com In some comparative studies, ZnO has shown efficiency comparable to or even greater than TiO₂ under certain conditions, although it can be susceptible to photocorrosion in acidic solutions. scispace.com
Cadmium Sulfide/Nickel Sulfide (CdS/NiS): Nanocomposites such as CdS/NiS have been developed to enhance photocatalytic activity. A CdS/NiS nanocomposite synthesized via an electrochemical method demonstrated high efficiency in degrading Methylene Blue under UV radiation. scirp.orgscirp.org The composite structure facilitates the generation of hydroxyl radicals, which drive the decomposition of the dye. scirp.orgscirp.org
The table below summarizes findings on the performance of different photocatalysts for the degradation of aminophenothiazin-5-ium dyes.
| Photocatalyst | Target Dye | Light Source | Key Finding | Reference |
|---|---|---|---|---|
| TiO₂ | Azure A | Not Specified | Demonstrated effective degradation; adsorption played a key role. Optimal catalyst concentration found to be 300 mg/100 mL. | tsijournals.com |
| ZnO | Methylene Blue | UV & Solar | ZnO was found to be an effective catalyst for the photodegradation of Methylene Blue. | jacsdirectory.com |
| CdS/NiS Nanocomposite | Methylene Blue | UV Light | High photocatalytic activity, with degradation efficiency influenced by catalyst loading and pH. | scirp.orgscirp.org |
| TiO₂, ZnO, Hombikat UV 100 | Reactive Red 120 (Azo Dye) | Visible Light | Comparative study showed the order of activity as ZnO > TiO₂-P25 > UV-100. ZnO showed highest efficiency but risks photocorrosion in acidic conditions. | scispace.com |
The efficiency of the photocatalytic degradation of phenothiazin-5-ium dyes is governed by several operational parameters.
Catalyst Loading: The concentration of the photocatalyst significantly affects the degradation rate. Initially, an increase in catalyst amount leads to a higher number of available active sites on the catalyst surface, thereby increasing the rate of degradation. medcraveonline.comijesi.org However, beyond an optimal concentration, the degradation rate may decrease. This is because excessive catalyst loading can lead to the aggregation of particles, reducing the active surface area. scirp.org It can also increase the turbidity of the solution, which scatters the light and prevents it from reaching the catalyst surface effectively. medcraveonline.comijesi.org For the degradation of Methylene Blue with a CdS/NiS nanocomposite, the optimal loading was found to be 0.02 g. scirp.org For Azure A degradation with TiO₂, the optimal concentration was 300 mg/100 mL. tsijournals.com
pH: The pH of the solution is a critical factor as it determines the surface charge of the photocatalyst and the speciation of the dye molecule, thus influencing the adsorption of the dye onto the catalyst surface. medcraveonline.comijesi.org For most semiconductor oxides like TiO₂, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. ijesi.org The degradation of Methylene Blue using a CdS/NiS catalyst was observed to be slow at very low (pH < 4.02) and high (pH > 9.5) pH values. scirp.orgscirp.org Similarly, the degradation of Azure A with TiO₂ was optimal at a pH of 9.0. tsijournals.com
Light Source and Intensity: The energy and intensity of the light source are fundamental to the photocatalytic process. The light must have energy greater than the band gap of the semiconductor to initiate the process. wiserpub.com Increasing the light intensity generally increases the degradation rate, as it leads to a higher rate of electron-hole pair generation. However, this effect is typically up to a certain point, after which the rate may level off. The type of light source (e.g., UV or visible light) is also crucial and must be matched with the band gap of the chosen photocatalyst. mdpi.com
The table below details the influence of these parameters on degradation efficiency.
| Parameter | Effect on Degradation Rate | Reason | Reference |
|---|---|---|---|
| Catalyst Loading | Increases to an optimum point, then decreases. | Increased active sites vs. particle aggregation and light scattering at high concentrations. | scirp.orgmedcraveonline.comijesi.org |
| pH | Highly dependent on the specific catalyst and dye; an optimal pH range exists. | Affects the surface charge of the catalyst and the speciation of the dye, influencing adsorption. | tsijournals.comscirp.orgmedcraveonline.com |
| Initial Dye Concentration | Decreases as initial concentration increases. | Higher concentration leads to more dye molecules adsorbed on the surface, which blocks the generation of hydroxyl radicals. It also reduces the path length of photons entering the solution. | tsijournals.comscirp.org |
| Light Source/Intensity | Increases with intensity up to a saturation point. | Higher intensity generates more electron-hole pairs, increasing the rate of reaction. | mdpi.com |
Identification of Degradation Pathways and Intermediate Products
The environmental degradation of phenothiazin-5-ium dyes, such as this compound, primarily occurs through processes like photocatalysis. While direct studies on this compound are limited, research on the closely related Methylene Blue (3,7-bis(dimethylamino)phenothiazin-5-ium) provides significant insights into the probable degradation pathways. The degradation of Methylene Blue is understood to proceed via sequential demethylation and oxidation.
During the photocatalytic and biological degradation of Methylene Blue, a series of demethylated and oxidized intermediate products are formed. The primary pathway involves the removal of methyl groups from the amino substituents at the 3 and 7 positions of the phenothiazine structure. This leads to the formation of compounds like Azure B, which has one dimethylamino and one methylamino group, and subsequently Azure C, which contains one amino and one methylamino group. xjournals.com Further degradation can lead to the opening of the aromatic rings.
The degradation pathway can be summarized as a stepwise oxidative process. The initial attack by reactive oxygen species, such as hydroxyl radicals (•OH), generated during photocatalysis, leads to the demethylation of the auxochromic groups. This is followed by the oxidation of the central aromatic ring structure, which can ultimately lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.
Table 1: Intermediate Products in the Degradation of Related Phenothiazin-5-ium Dyes
| Intermediate Product | Chemical Name | Formation Pathway |
|---|---|---|
| Azure B | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium | Demethylation of Methylene Blue xjournals.comnih.gov |
| Azure C | 3-amino-7-(methylamino)phenothiazin-5-ium | Demethylation of Azure B xjournals.com |
| 3,7-bis(dimethylamino)-4aH-phenothiazin-5-one | 3,7-bis(dimethylamino)-4aH-phenothiazin-5-one | Oxidation of Methylene Blue xjournals.comnih.gov |
Reaction Kinetics and Mechanistic Aspects of Photocatalytic Processes
The photocatalytic degradation of phenothiazin-5-ium dyes is a complex process influenced by several factors, and its kinetics are often described by the Langmuir-Hinshelwood model. researchgate.net This model relates the rate of degradation to the concentration of the dye and its adsorption onto the surface of the photocatalyst. researchgate.net The reaction rate is influenced by parameters such as the initial dye concentration, the amount of catalyst, the pH of the solution, and the presence of other ions. tsijournals.com
Studies on related dyes like Azure A have shown that the degradation rate increases with catalyst concentration up to an optimal point. tsijournals.com Beyond this point, increased turbidity can reduce light penetration, thus decreasing the efficiency. The pH of the solution plays a crucial role, as it affects the surface charge of the catalyst and the generation of hydroxyl radicals. For Azure A, a pH of 9.0 was found to be optimal for degradation using a TiO2 catalyst. tsijournals.com
The mechanism of photocatalytic degradation involves the generation of electron-hole pairs in the semiconductor catalyst upon irradiation with light of suitable energy. chalcogen.ro These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). researchgate.net These radicals are powerful oxidizing agents that attack the dye molecule, leading to its degradation. tsijournals.com The kinetics of these reactions are often reported as pseudo-first-order; however, they can exhibit zero-order kinetics when the catalyst surface is saturated with the dye, or when the reaction is limited by the oxygen supply or light intensity. researchgate.netfrontiersin.org
Table 2: Kinetic Parameters and Influential Factors in Photocatalytic Degradation
| Parameter | Influence on Degradation Rate |
|---|---|
| Dye Concentration | Rate generally increases with concentration up to a certain point, after which it can decrease due to light screening effects. tsijournals.com |
| Catalyst Loading | Rate increases with catalyst amount up to an optimum level, then decreases due to particle aggregation and light scattering. tsijournals.com |
| pH | Affects the surface charge of the catalyst and the formation of hydroxyl radicals, with an optimal pH for maximum degradation. tsijournals.comscirp.org |
| Presence of Ions | Ions like chloride can act as hydroxyl radical scavengers, thereby inhibiting the degradation rate. tsijournals.com |
Bioremediation Approaches for Phenothiazin-5-ium Contaminants
Bioremediation offers an environmentally friendly and cost-effective alternative for the removal of phenothiazin-5-ium dyes from wastewater. nih.gov This approach utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade these dye molecules. nih.govresearchgate.net
Microbial and Fungal Decolorization Studies
A variety of microorganisms have been investigated for their ability to decolorize phenothiazin-5-ium dyes, with white-rot fungi being particularly effective. researchgate.net These fungi produce extracellular ligninolytic enzymes, such as laccases and peroxidases, which are capable of degrading a wide range of aromatic pollutants.
Fungi like Fomitopsis pinicola have demonstrated high efficiency in decolorizing Methylene Blue, achieving over 92% decolorization in liquid media after 14 days. xjournals.com Other fungal species, including Phanerochaete chrysosporium, Pycnoporus cinnabarinus, and Ganoderma lucidum, have also shown significant decolorization capabilities for various dyes. nih.gov The decolorization process can occur through biosorption onto the fungal biomass or through enzymatic degradation. researchgate.net Certain bacteria, such as Clostridium bifermentans, have also been shown to effectively decolorize reactive dyes under anaerobic conditions, with over 90% color removal. researchgate.net
Table 3: Microbial and Fungal Species in the Decolorization of Phenothiazin-5-ium and Related Dyes
| Microorganism | Dye | Decolorization Efficiency | Reference |
|---|---|---|---|
| Fomitopsis pinicola | Methylene Blue | 92.56% after 14 days | xjournals.com |
| Pycnoporus cinnabarinus | Congo Red | >90% within 20 days | nih.gov |
| Ganoderma lucidum | Congo Red | >90% within 20 days | nih.gov |
| Clostridium bifermentans SL186 | Reactive Black 5 | >90% after 36 hours | researchgate.net |
| Aspergillus foetidus | Azo reactive dyes | 90% within 48 hours | researchgate.net |
Characterization of Biodegradation Metabolites and Pathways (e.g., demethylation, oxidation)
The biodegradation of phenothiazin-5-ium dyes by microorganisms proceeds through pathways similar to those observed in photocatalysis, primarily involving demethylation and oxidation. xjournals.com Analysis of the metabolites produced during the fungal decolorization of Methylene Blue by Fomitopsis pinicola has confirmed this pathway. xjournals.com
Using techniques like Liquid Chromatography-Time of Flight/Mass Spectrometry (LC-TOF/MS), researchers have identified several key metabolites. The biodegradation of Methylene Blue was found to produce intermediates such as Azure B (3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium) and Azure C (3-amino-7-(methylamino)phenothiazin-5-ium), which are products of successive demethylation. xjournals.com Additionally, oxidized products like 3,7-bis(dimethylamino)-4aH-phenothiazin-5-one have been detected, indicating that oxidation of the phenothiazine ring is also a critical step in the biodegradation process. xjournals.comnih.gov These findings suggest that the primary mechanism of fungal degradation of such dyes is an enzymatic attack leading to the stepwise removal of methyl groups and the subsequent oxidation and potential cleavage of the aromatic structure.
Table 4: Biodegradation Metabolites of Methylene Blue via Demethylation and Oxidation
| Metabolite | Chemical Formula | Proposed Formation Pathway | Reference |
|---|---|---|---|
| 3-(dimethylamino)-7-(methylamino)phenothiazine | C15H16N3S | Demethylation | nih.gov |
| 3,7-bis(dimethylamino)-4aH-phenothiazin-5-one | C16H19N3SO | Oxidation | xjournals.comnih.gov |
| 4-(dimethylamino)-2-[m-(dimethylamino)phenylsulfinyl]benzenamine | C16H21N3SO | Oxidation and Ring Cleavage | nih.gov |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,7-bis(dimethylamino)phenothiazin-5-ium (Methylene Blue) |
| 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium (Azure B) |
| 3-amino-7-(methylamino)phenothiazin-5-ium (Azure C) |
| 3,7-bis(dimethylamino)-4aH-phenothiazin-5-one |
| Titanium Dioxide (TiO2) |
| Azure A |
| Congo Red |
| Reactive Black 5 |
| 3-(dimethylamino)-7-(methylamino)phenothiazine |
Supramolecular Architectures and Crystallography of Phenothiazin 5 Ium Cations
Crystal Structure Determination of Phenothiazin-5-ium Salts
The three-dimensional arrangement of ions in the solid state is determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the unit cell parameters that define the crystal lattice. The crystal structure of 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate, a representative salt, has been determined to elucidate its solid-state architecture researchgate.netiucr.org.
The analysis of this salt reveals that the planar cationic dye molecules, counter-anions, and solvent molecules organize into a well-defined, repeating structure. The crystallographic data for this compound are summarized in the table below iucr.org.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈N₃S⁺·NO₃⁻·2H₂O |
| Formula Weight | 382.44 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6985 (3) |
| b (Å) | 10.9638 (3) |
| c (Å) | 11.3244 (4) |
| α (°) | 87.081 (2) |
| β (°) | 76.032 (2) |
| γ (°) | 73.524 (2) |
| Volume (ų) | 889.33 (5) |
| Z (formula units/unit cell) | 2 |
| Calculated Density (Mg m⁻³) | 1.428 |
| Temperature (K) | 120 (2) |
Data obtained for 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate.
The bond distances within the phenothiazin-5-ium cation suggest a delocalized resonance structure where the positive charge is distributed over the heterocyclic system, including the exocyclic nitrogen atoms iucr.org.
**7.2. Analysis of Intermolecular Interactions in Solid-State Structures
The stability and packing of phenothiazin-5-ium salts in the crystalline state are governed by a combination of non-covalent intermolecular interactions. These forces dictate the final supramolecular architecture.
In the crystal lattice of 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate, an extensive hydrogen-bonding network is a key feature of the supramolecular assembly researchgate.netiucr.org. The nitrate anions and the two water molecules of hydration act as both hydrogen bond donors and acceptors. These components link to each other and to the phenothiazin-5-ium cation, creating a robust, interconnected structure. Specifically, the heterocyclic nitrogen atom of the cation is involved in this network, connecting the organic and inorganic components of the salt into a cohesive framework researchgate.netiucr.org.
The planar, aromatic nature of the phenothiazin-5-ium cation makes it highly susceptible to π–π stacking interactions, which are crucial in stabilizing the crystal structure. In the solid state of the nitrate dihydrate salt, the cationic dye molecules arrange in stacks researchgate.netiucr.org.
These planar cations are organized in an antiparallel fashion, with significant π–π associations observed at an intermolecular distance of approximately 3.704 Å researchgate.netiucr.org. This distance is characteristic of stabilizing π–π interactions. The stacking is not a direct face-to-face overlap but is parallel-displaced, a common motif that maximizes attractive forces and minimizes repulsion in aromatic systems. Such interactions are fundamental in the formation of one-dimensional molecular chains and play a significant role in the self-assembly of these molecules mdpi.com.
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the molecule, it provides a detailed picture of the crystal packing environment mdpi.complu.mx.
For a phenothiazin-5-ium salt, a Hirshfeld analysis would allow for the decomposition of the complex network of interactions into individual contributions. The analysis typically involves:
d_norm surfaces: These surfaces are colored to show intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots on the d_norm map highlight close contacts, which are indicative of strong interactions like hydrogen bonds mdpi.com.
In the context of phenothiazin-5-ium salts, this analysis would quantitatively confirm the importance of the hydrogen bonding involving the anions and water molecules, as well as the C-H···π interactions and other van der Waals forces that contribute to the stability of the crystal structure.
Controlled Assembly and Nanostructure Formation of Phenothiazin-5-ium Derivatives
The inherent tendency of phenothiazin-5-ium cations to form ordered structures through hydrogen bonding and π–π stacking makes them excellent building blocks for supramolecular chemistry and materials science. The self-assembly properties of phenothiazine (B1677639) derivatives can be controlled and tuned by modifying their molecular structure mdpi.com.
Advanced Applications and Emerging Research Directions in Materials Science and Analytical Chemistry
Integration of Phenothiazin-5-ium Derivatives in Energy Conversion Systems
Phenothiazine-based compounds are recognized for their potential in energy conversion technologies, primarily owing to their strong electron-donating characteristics and stable oxidized states. rsc.org
Phenothiazin-5-ium derivatives are a significant class of metal-free organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). rsc.orgnih.gov In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (commonly TiO₂) is responsible for light absorption. nih.gov The fundamental role of the phenothiazine (B1677639) dye is to absorb photons from sunlight, which excites an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This excited electron is then injected into the conduction band of the semiconductor, initiating the flow of current.
The effectiveness of phenothiazine dyes in this role is attributed to several key structural features:
Strong Electron-Donating Core: The phenothiazine structure contains electron-rich nitrogen and sulfur atoms, making it a powerful electron donor, which is crucial for efficient charge transfer. rsc.org
Structural Modifiability: The C-3, C-7, and N-10 positions on the phenothiazine ring are readily modified. rsc.org This allows for the tuning of the dye's optical and electrochemical properties to optimize light absorption and energy level alignment with the semiconductor.
Suppression of Aggregation: The non-planar, butterfly-like conformation of the phenothiazine core helps to inhibit the aggregation of dye molecules on the semiconductor surface, which would otherwise reduce the efficiency of electron injection. rsc.org
Research has explored various modifications to the basic phenothiazine structure to enhance DSSC performance. For instance, studies on D-π-A (donor-π-bridge-acceptor) sensitizers have shown that altering the donor group can effectively tune the HOMO and LUMO energy levels. researchgate.net In one study, a series of phenothiazine dyes (SR1–6) were synthesized and tested. nih.gov The best-performing single dye, SR1, achieved a power conversion efficiency (PCE) of 4.22%. nih.gov Significantly, when co-sensitized with the standard ruthenium-based dye N719, the efficiency of a device using the SR6 derivative jumped to 9.77%, demonstrating the potential of strategic molecular design. nih.gov
Table 1: Photovoltaic Performance of Selected Phenothiazine-Based DSSCs
| Dye System | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) | Reference |
| SR1 | 11.96 | 0.597 | 59.2 | 4.22 | nih.gov |
| SR6 + N719 | 21.63 | - | - | 9.77 | nih.gov |
| P2 Dye | 10.84 | 0.592 | 69.0 | 4.41 | researchgate.net |
| Dye 2a | 17.96 | 0.700 | 48.0 | 6.22 | nih.gov |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.
Development of Functional Nanocomposites and Hybrid Materials for Catalytic Applications
Phenothiazin-5-ium compounds, particularly the well-known derivative Methylene Blue, are often used as model pollutants to evaluate the efficacy of new catalytic nanocomposites designed for environmental remediation. These studies highlight the potential for materials to catalytically degrade robust dye structures like phenothiazines.
One area of research involves the use of yolk-shell nanocomposites as heterogeneous Fenton-like catalysts. A study detailed the synthesis of yolk-shell Fe₃O₄@MOF-5 nanocomposites. nih.gov These materials possess a catalytic core (the "yolk"), a protective, porous outer layer (the "shell"), and a void in between. This structure provides a confined microenvironment that enhances the reaction between the catalyst and the pollutant. nih.gov The catalytic activity of these Fe₃O₄@MOF-5 nanocomposites was tested using Methylene Blue. nih.gov The nanocomposite demonstrated excellent catalytic performance and, due to its magnetic Fe₃O₄ core, could be easily separated from the solution with an external magnet and reused multiple times with good stability. nih.gov
Another approach involves magnetic Co-doped Fe₃O₄@FeOOH nanocomposites, which were used to activate peroxymonosulfate (B1194676) for the degradation of Methylene Blue. rsc.org This system achieved 99.2% decoloration and 64.7% mineralization of the dye, operating effectively across a wide pH range. rsc.org The enhanced catalytic activity was attributed to the redox cycling of both Fe³⁺/Fe²⁺ and Co³⁺/Co²⁺ within the nanocomposite structure. rsc.org Similarly, FePc/Fe₃O₄ nanocomposites have been shown to catalytically degrade Methylene Blue under visible light, with a 78% reduction in 2 hours. researchgate.net
Table 2: Catalytic Degradation of Methylene Blue (a Phenothiazin-5-ium Derivative) using Nanocomposites
| Catalyst | Degradation Method | Key Findings | Reference |
| Yolk-shell Fe₃O₄@MOF-5 | Heterogeneous Fenton-like | High catalytic activity; easily separable and reusable. | nih.gov |
| Co-doped Fe₃O₄@FeOOH | Peroxymonosulfate activation | 99.2% decoloration; effective over a wide pH range. | rsc.org |
| FePc/Fe₃O₄ | Visible light photocatalysis | ~78% degradation in 2 hours; stable for multiple cycles. | researchgate.net |
| Fe₃O₄/AC/TiO₂ | UV light photocatalysis | 98% degradation in 60 minutes; enhanced by high surface area. | nih.gov |
Non-Biological Analytical Detection Methods for Phenothiazin-5-ium Compounds
The distinct color and electrochemical activity of phenothiazin-5-ium derivatives make them amenable to detection by various analytical techniques, which is crucial for monitoring their presence in different environments.
UV-Visible spectrophotometry is a straightforward and widely used technique for quantifying colored compounds like phenothiazin-5-ium derivatives in aqueous samples. The method is based on the principle that the amount of light absorbed by a colored solution at a specific wavelength is directly proportional to the concentration of the substance in the solution (Beer-Lambert law).
For Methylene Blue, a common phenothiazine dye, the maximum absorbance wavelength (λmax) is typically found around 664-665 nm. researchgate.netuns.ac.id A validated method for analyzing Methylene Blue in wastewater using a UV-Vis spectrophotometer demonstrated high linearity (R² > 0.99) for concentrations ranging from 2 to 10 mg/L. uns.ac.id The study reported a limit of detection (LOD) of 0.464 mg/kg and a limit of quantification (LOQ) of 1.547 mg/kg, confirming the method's sensitivity and suitability for environmental monitoring. uns.ac.id
The U.S. Geological Survey has also established a standard method for determining "Methylene Blue Active Substances" (MBAS) in water samples. usgs.govusgs.gov This method involves reacting anionic surfactants with Methylene Blue to form a blue-colored complex, which is then extracted into chloroform (B151607) and measured spectrophotometrically. usgs.govusgs.gov This procedure has a detection limit of 0.02 mg/L. usgs.govusgs.gov While this method targets surfactants, it relies on the core spectrophotometric properties of the Methylene Blue chromophore.
Table 3: Performance of Spectrophotometric Methods for Phenothiazine Dye Quantification
| Analyte / Method | Matrix | λmax (nm) | Linear Range | LOD | Reference |
| Methylene Blue | Wastewater | 664 | 2-10 mg/L | 0.464 mg/kg | uns.ac.id |
| Methylene Blue Active Substances (MBAS) | Water | - | 0.02-0.50 mg/L | 0.02 mg/L | usgs.govusgs.gov |
| Anionic Surfactants (via Methylene Blue) | Water | 650 | - | 0.22 mg/L | udistrital.edu.co |
LOD: Limit of Detection
Electrochemical methods offer a highly sensitive, rapid, and portable alternative for the detection of phenothiazin-5-ium compounds. These techniques rely on the inherent redox activity of the phenothiazine core. Cyclic voltammetry (CV) studies of phenothiazine (PTZ) show a quasi-reversible two-electron process corresponding to the oxidation of PTZ to the phenothiazin-5-ium cation (PTZox) and its subsequent reduction back to PTZ. nih.govresearchgate.net
This redox behavior is the basis for developing electrochemical sensors. For instance, an electrochemical sensor for Methylene Blue was developed using a glassy carbon electrode (GCE) modified with amino-group-functionalized multi-walled carbon nanotubes (NH₂-fMWCNTs). mdpi.com The amino groups provide a negatively charged surface that enhances the electrocatalytic activity towards the cationic Methylene Blue dye. mdpi.com Using square wave voltammetry, this sensor achieved a very low limit of detection of 0.21 nM. mdpi.com
Other research has focused on the electrochemical generation of the phenothiazin-5-ium cation itself as a reactive intermediate for synthesis, a process monitored and confirmed by voltammetric experiments. researchgate.netnih.gov Furthermore, photoelectrochemical (PEC) sensors have been developed using phenothiazine-based photosensitizers. researchgate.net In one such sensor designed to detect hypochlorous acid, the specific oxidation of the phenothiazine's sulfur atom by the analyte alters the molecule's internal charge transfer, leading to a measurable change in the photocurrent, demonstrating the versatility of phenothiazine derivatives in advanced sensing platforms. researchgate.net
Table 4: Performance of Electrochemical Sensors for Phenothiazine Derivatives
| Sensor Platform | Analyte | Technique | Linear Range | LOD | Reference |
| NH₂-fMWCNTs/GCE | Methylene Blue | Square Wave Voltammetry | 0.01 µM - 0.5 µM | 0.21 nM | mdpi.com |
| MB/ERGO/GCE | Folic Acid (using MB) | Cyclic Voltammetry | 4.0 µM - 167 µM | 0.5 µM | researchgate.net |
| Gold Electrode (self-assembled monolayer) | DNA (using MB) | Differential Pulse Voltammetry | - | - | researchgate.net |
LOD: Limit of Detection; GCE: Glassy Carbon Electrode; MWCNT: Multi-Walled Carbon Nanotube; ERGO: Electrodeposited Reduced Graphene Oxide
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3,7-Bis(methylamino)phenothiazin-5-ium and its derivatives?
- Methodology :
- Synthesis : Use condensation reactions between phenothiazine precursors and methylamine derivatives under controlled pH (e.g., acidic conditions for cyclization). Purify via recrystallization in ethanol/water mixtures .
- Characterization : Confirm structure using -NMR (e.g., δ 3.2–3.5 ppm for methylamino groups) and mass spectrometry (e.g., m/z 340.5 for CHNS) .
- Yield Optimization : Adjust reaction time (12–24 hrs) and temperature (60–80°C) to improve yields (20–80% depending on substituents) .
Q. How can the crystal structure of this compound derivatives be determined?
- Methodology :
- X-ray Diffraction (XRD) : Use single-crystal XRD to resolve spatial arrangements. For example, monoclinic systems (space group P2/c) with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å .
- Thermal Analysis : Pair with thermogravimetric analysis (TGA) to assess hydration states (e.g., dihydrate vs. trihydrate forms) .
Q. What solvents and conditions optimize solubility for experimental applications?
- Methodology :
- Solvent Screening : Test solubility in polar solvents (water, ethanol) via UV-Vis spectroscopy (λ ~660 nm). For example, solubility in water exceeds 10 mg/mL due to cationic charge .
- pH Effects : Adjust pH (4–9) to enhance solubility; alkaline conditions stabilize the quinoid structure .
Advanced Research Questions
Q. How do substituents (e.g., aryl vs. alkyl groups) affect aggregation and DNA-binding properties?
- Methodology :
- Aggregation Studies : Use dynamic light scattering (DLS) to measure particle size in aqueous solutions. Compare derivatives like PTZ1 (arylamine) vs. PTZ2 (sulfo groups) .
- DNA Interaction : Employ ethidium bromide displacement assays and circular dichroism (CD) to quantify binding constants (K ~10–10 M) .
Q. What mechanistic pathways explain the antifungal activity of this compound?
- Methodology :
- Mitochondrial Assays : Measure oxygen consumption rates (OCR) in fungal cells using Seahorse analyzers. MB disrupts Complex IV (cytochrome c oxidase), reducing ATP synthesis .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) accumulation post-treatment .
Q. How can photocatalytic degradation of this compound be optimized for environmental remediation?
- Methodology :
- Nanocomposite Synthesis : Prepare CdS/NiS or AlS/MoS catalysts via electrochemical deposition. Characterize using TEM and XRD .
- Degradation Metrics : Monitor MB degradation via HPLC-TOF/MS (e.g., 92.56% removal in 14 days) under UV light (λ = 365 nm) .
Q. What analytical techniques resolve contradictions in aggregation behavior vs. bioactivity data?
- Methodology :
- Controlled Experiments : Compare aggregation states (via DLS) under varying ionic strengths (0–150 mM NaCl) and correlate with cytotoxicity assays (e.g., IC in cancer cells) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to biomolecules to decouple aggregation effects .
Q. How does enzymatic biodegradation by fungi transform this compound?
- Methodology :
- Metabolite Profiling : Use LC-TOF/MS to identify intermediates like Azure B (m/z 284.1) and 3,7-bis(dimethylamino)-4aH-phenothiazin-5-one (m/z 299.2) .
- Enzyme Assays : Isolate fungal laccases and peroxidases to test O-demethylation activity in vitro .
Methodological Considerations
- Data Validation : Cross-reference crystallographic data (COD Entry 2204107) with computational models (DFT) to validate bond lengths/angles .
- Controlled Variables : In synthesis, standardize amine/phenothiazine molar ratios (1:2) to minimize byproducts .
- Ethical Reporting : Disclose hydration states (e.g., trihydrate vs. anhydrous forms) in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
